molecular formula C11H17N B14634845 N,N-Dimethyl-2-(propan-2-yl)aniline CAS No. 55359-23-4

N,N-Dimethyl-2-(propan-2-yl)aniline

Cat. No.: B14634845
CAS No.: 55359-23-4
M. Wt: 163.26 g/mol
InChI Key: IOAGYDXMJWZUJJ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(propan-2-yl)aniline: is an organic compound that belongs to the class of tertiary amines. It features a dimethylamino group attached to a phenyl ring, with an isopropyl group at the ortho position. This compound is a derivative of aniline and is known for its applications in various chemical processes and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethyl-2-(propan-2-yl)aniline can undergo oxidation reactions, typically forming N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: This compound can be reduced to form secondary amines or primary amines, depending on the reducing agent and conditions used.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenyl ring. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

    Oxidation: N-oxides.

    Reduction: Secondary or primary amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Catalysis: N,N-Dimethyl-2-(propan-2-yl)aniline is used as a ligand in various catalytic processes, enhancing the efficiency of reactions.

Biology:

    Biochemical Studies: It is used in the synthesis of biologically active molecules, aiding in the study of enzyme interactions and metabolic pathways.

Medicine:

    Pharmaceuticals: This compound is a precursor in the synthesis of certain drugs, contributing to the development of new therapeutic agents.

Industry:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(propan-2-yl)aniline involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. The presence of the dimethylamino group enhances its electron-donating ability, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Uniqueness:

    N,N-Dimethyl-2-(propan-2-yl)aniline: is unique due to the presence of both the dimethylamino group and the isopropyl group, which confer specific chemical properties and reactivity patterns. This combination makes it particularly useful in certain catalytic and synthetic applications.

Properties

CAS No.

55359-23-4

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

N,N-dimethyl-2-propan-2-ylaniline

InChI

InChI=1S/C11H17N/c1-9(2)10-7-5-6-8-11(10)12(3)4/h5-9H,1-4H3

InChI Key

IOAGYDXMJWZUJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1N(C)C

Origin of Product

United States

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